4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione
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Overview
Description
4,6-Dimethyl-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.257 g/mol. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
It’s worth noting that benzimidazole derivatives exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
It’s worth noting that benzimidazole derivatives are known for their broad range of biological activities, suggesting a variety of potential molecular and cellular effects .
Action Environment
It’s worth noting that benzimidazole derivatives are generally considered to be air stable, which can influence their action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate benzimidazole derivative, which is then methylated to introduce the methyl groups at the 4 and 6 positions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and control reaction conditions more precisely. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-1,3-dihydro-2H-benzimidazole-2-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of alkylated derivatives.
Scientific Research Applications
4,6-Dimethyl-1,3-dihydro-2H-benzimidazole-2-thione has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of electronic devices, such as organic thin film transistors (OTFTs) and solar cells.
Comparison with Similar Compounds
2-methylbenzimidazole
5,6-dimethylbenzimidazole
Benzimidazole-2-thione
Properties
IUPAC Name |
4,6-dimethyl-1,3-dihydrobenzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJALJAICIIMXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=S)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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